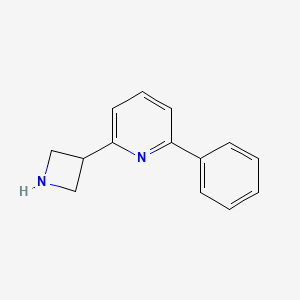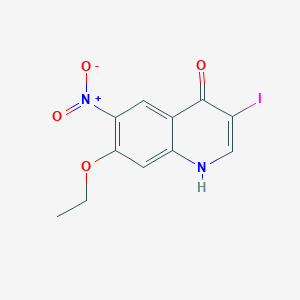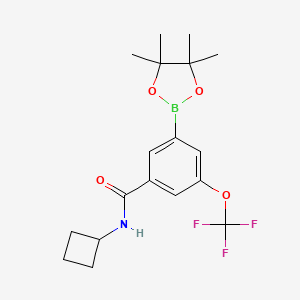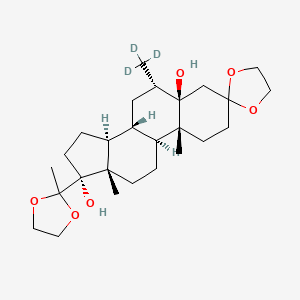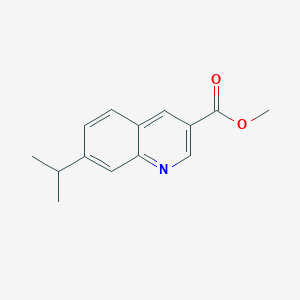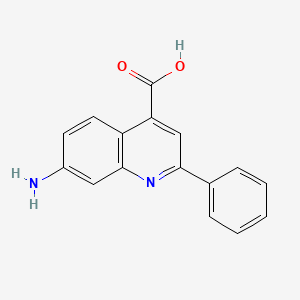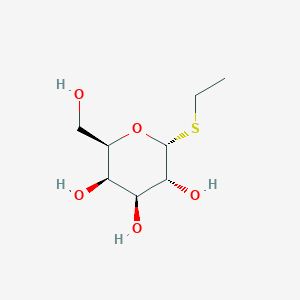
Ethyl a-D-thioglucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl a-D-thioglucopyranoside is a glycoside compound with the molecular formula C8H16O5S and a molecular weight of 224.27 g/mol . It is a derivative of glucopyranose where the oxygen atom in the glycosidic bond is replaced by a sulfur atom, making it a thioglycoside . This compound is known for its presence in sake, Japanese rice wine, and serves as a glycosyl donor in various biochemical applications .
Métodos De Preparación
Ethyl a-D-thioglucopyranoside is typically synthesized through chemical synthesis methods. One common approach involves the reaction of suitable substrates with thiophene and glucopyranoside ethyl compounds . The reaction conditions often include mild temperatures and the use of organotin dichloride as a catalyst . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
Ethyl a-D-thioglucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can react with mild oxidants due to its weak reducing properties at the anomeric center.
Reduction: It can participate in reduction reactions, modifying its chemical structure.
Common reagents used in these reactions include organotin dichloride for catalysis and mild oxidants for oxidation reactions . Major products formed from these reactions include various glycosylated compounds and oligosaccharides with specific functions .
Aplicaciones Científicas De Investigación
Ethyl a-D-thioglucopyranoside has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl a-D-thioglucopyranoside involves its role as a glycosyl donor. It participates in glycosylation reactions, where it transfers glycosyl groups to acceptor molecules . This process is crucial in the synthesis of glycosidic compounds and oligosaccharides, which have various biological and industrial applications . The molecular targets and pathways involved include enzyme-catalyzed reactions that facilitate the transfer of glycosyl groups .
Comparación Con Compuestos Similares
Ethyl a-D-thioglucopyranoside is unique due to its thioglycosidic bond, which provides greater chemical and enzymatic stability compared to traditional oxyglycosidic bonds . Similar compounds include:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Phenyl a-D-thioglucopyranoside: Contains a phenyl group, offering different chemical properties.
Benzyl a-D-thioglucopyranoside: Features a benzyl group, used in different glycosylation reactions.
These compounds share the thioglycosidic bond but differ in their substituent groups, affecting their reactivity and applications.
Propiedades
Fórmula molecular |
C8H16O5S |
|---|---|
Peso molecular |
224.28 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H16O5S/c1-2-14-8-7(12)6(11)5(10)4(3-9)13-8/h4-12H,2-3H2,1H3/t4-,5+,6+,7-,8-/m1/s1 |
Clave InChI |
CHAHFVCHPSPXOE-DWOUCZDBSA-N |
SMILES isomérico |
CCS[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
SMILES canónico |
CCSC1C(C(C(C(O1)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


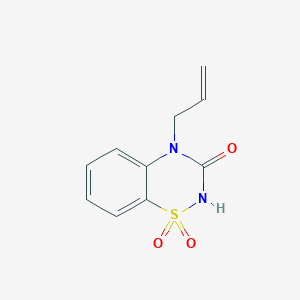
![3,3'-[[(5,6-Diaminobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(4,1-phenylene)]bis(oxy)]bis(1-propanol)](/img/structure/B15338673.png)
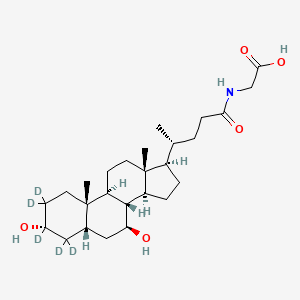
![2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B15338683.png)
![1'-Boc-7'-aminospiro[cyclopropane-1,3'-indoline]](/img/structure/B15338700.png)

![2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetonitrile](/img/structure/B15338714.png)
